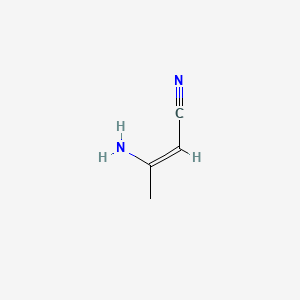

3-Aminocrotononitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-3-aminobut-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-4(6)2-3-5/h2H,6H2,1H3/b4-2- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELJOESCKJGFML-RQOWECAXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C#N)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308703 | |

| Record name | (2Z)-3-Amino-2-butenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow flakes; [MSDSonline] | |

| Record name | 3-Aminocrotononitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

870-64-4, 1118-61-2 | |

| Record name | (2Z)-3-Amino-2-butenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenenitrile, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2Z)-3-Amino-2-butenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminocrotononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Aminocrotononitrile from Acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminocrotononitrile, a versatile bifunctional molecule, serves as a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds, including pyridines and pyrimidines, which are foundational scaffolds in medicinal chemistry and materials science.[1][2] Its industrial and laboratory-scale synthesis is predominantly achieved through the base-catalyzed dimerization of acetonitrile. This guide provides a comprehensive exploration of this synthesis, delving into the underlying reaction mechanism, offering a detailed experimental protocol, summarizing critical reaction parameters, and outlining essential safety considerations. The content is designed to provide senior application scientists and drug development professionals with both the theoretical understanding and practical knowledge required for the successful synthesis and handling of this important chemical building block.

Introduction and Significance

This compound (C₄H₆N₂) is an organic compound featuring both an amine and a nitrile functional group.[1] It typically appears as a pale yellow to colorless solid or liquid, depending on purity and ambient conditions.[1][3] The molecule's significance lies in its utility as a versatile precursor for pharmaceuticals, pesticides, and azo dyes.[4][5][6] The dual reactivity of the amino group and the nitrile moiety allows it to participate in various cyclization and condensation reactions, making it an invaluable tool for synthetic chemists.[2][3][7] The most direct and atom-economical route to its synthesis is the self-condensation of acetonitrile, a process that, while conceptually simple, requires careful control of reaction conditions to achieve high yield and purity.[3]

The Thorpe-Ziegler Reaction Mechanism: A Stepwise Analysis

The synthesis of this compound from acetonitrile is a classic example of an intermolecular Thorpe reaction (often discussed in the context of the Thorpe-Ziegler reaction for its intramolecular variant).[8][9][10] The reaction proceeds via a base-catalyzed nucleophilic addition mechanism. Understanding this pathway is critical for optimizing reaction conditions and minimizing side products.

Pillar of Expertise: Why a Strong Base is Essential The reaction is initiated by the deprotonation of acetonitrile at the α-carbon. The protons on this carbon are weakly acidic due to the inductive electron-withdrawing effect of the adjacent nitrile group (-C≡N). However, their pKa is high enough to necessitate the use of a very strong base. Bases like sodium amide (NaNH₂), alkali metal hydrides, or sterically hindered organolithium bases are required to generate a sufficient concentration of the acetonitrile carbanion for the reaction to proceed efficiently.[3][5][8][11]

The mechanism can be broken down into three primary steps:

-

Deprotonation: A strong base, typically sodium amide, abstracts an α-proton from an acetonitrile molecule. This generates a resonance-stabilized nitrile enolate (carbanion). The choice of base is crucial; weaker bases are ineffective, while some bases can preferentially attack the electrophilic carbon of the nitrile group, leading to the formation of undesired acetamidine byproducts.[5][8] Using sterically demanding bases or specific solvent systems like liquid ammonia can favor the desired deprotonation pathway.[5]

-

Nucleophilic Addition: The newly formed acetonitrile carbanion, a potent nucleophile, attacks the electrophilic nitrile carbon of a second acetonitrile molecule. This carbon-carbon bond-forming step results in the formation of an intermediate imine anion.[8]

-

Protonation & Tautomerization: During the reaction workup, the imine anion is neutralized by a proton source (such as water or a mild acid).[6] This initially forms an unstable iminonitrile, which rapidly tautomerizes to the thermodynamically more stable β-enaminonitrile, this compound. The stability of this final product is conferred by the conjugation between the amine lone pair, the carbon-carbon double bond, and the nitrile group.[8]

Caption: Figure 1: Reaction Mechanism of this compound Synthesis.

Field-Proven Experimental Protocol

The following protocol is a synthesized methodology based on established procedures, particularly those employing sodium amide in liquid ammonia, which has proven to be an economical and scalable method.[5][6]

Trustworthiness Pillar: Self-Validating System This protocol incorporates an inert atmosphere and low-temperature control, which are critical for preventing side reactions and ensuring safety. The in situ generation of the base and the controlled addition of reagents are designed to maximize the formation of the desired product and provide a reproducible outcome.

3.1. Materials and Equipment

-

Reagents: Sodium metal, Acetonitrile (anhydrous), Toluene (anhydrous), Liquid Ammonia, Iron(III) nitrate (catalyst), Acetic acid, Deionized water, Diethyl ether (or other extraction solvent).

-

Equipment: Double-jacketed glass reactor with mechanical stirrer, dropping funnel, and gas inlet/outlet; low-temperature cooling bath (e.g., dry ice/acetone); Schlenk line or source of dry nitrogen/argon.

3.2. Step-by-Step Procedure

-

Reactor Setup: Assemble the double-jacketed reactor under a constant, positive pressure of dry nitrogen. Ensure all glassware is thoroughly dried beforehand.

-

Base Preparation (in situ): Cool the reactor to approximately -33 °C.[6] Condense liquid ammonia (e.g., 250 ml per 0.6 mol of sodium) into the reactor. Add a catalytic amount of iron(III) nitrate (approx. 0.2 g).[6] Carefully add sodium metal (13.8 g, 0.6 mol) in small pieces. The formation of sodium amide is indicated by a color change and the cessation of hydrogen evolution.

-

Acetonitrile Addition: Prepare a solution of acetonitrile (49.3 g, 1.2 mol) in anhydrous toluene (200 ml).[6] Add this solution dropwise to the sodium amide suspension in liquid ammonia over 25-30 minutes, maintaining the temperature at -33 °C.[6] The molar ratio of acetonitrile to sodium amide should be approximately 2:1.[5]

-

Reaction: Once the addition is complete, allow the cooling bath to expire and the liquid ammonia to slowly evaporate through the gas outlet. Once the reaction mixture reaches room temperature (approx. 20 °C), continue stirring for an additional hour to ensure the reaction goes to completion.[6]

-

Workup and Hydrolysis: Cool the resulting suspension in an ice bath to 5-7 °C.[5] Slowly and carefully add a solution of acetic acid (14.5 g) in water (50 ml) to quench the reaction and hydrolyze the sodium salt of the product.[5] Caution: This step is exothermic.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer twice more with diethyl ether (2 x 25 ml).[5]

-

Purification: Combine the organic phases. Remove the solvent and any residual amines by distillation under reduced pressure (water jet vacuum). The crude product can be further purified by vacuum distillation to yield this compound.[5][6]

Data Presentation: Key Synthesis Parameters

The efficiency of the synthesis is highly dependent on the chosen base and reaction conditions. The table below summarizes parameters from various reported methods.

| Base System | Solvent | Temperature | Yield | Purity | Reference |

| Sodium Amide / Liq. NH₃ | Toluene | -33°C, then 20°C | ~86% | >98% | [5][6] |

| Sodium Metal | Aliphatic Hydrocarbon | 70°C - 180°C | ~90% | Not Specified | [5][6] |

| Lithium Diethylamide | Not Specified | Not Specified | ~86% | Not Specified | [5][6] |

| Sodium bis(trimethylsilyl)amide | Not Specified | Not Specified | ~90% | Not Specified | [5][6] |

Authoritative Grounding: As the data indicates, while various strong bases can effect the transformation, the sodium amide in liquid ammonia system provides a balance of high yield, high purity, and economic viability, making it a preferred method for larger-scale operations.[5][6] The use of sodium metal is also effective but can be less economical due to the reaction stoichiometry requiring 2 moles of sodium for every 3 moles of acetonitrile.[5][6]

Critical Safety Considerations

Professional diligence requires a thorough understanding of the hazards associated with all reactants and products.

-

Acetonitrile: Highly flammable and toxic. It can be absorbed through the skin and is harmful if inhaled or swallowed. Upon combustion, it can release toxic hydrogen cyanide gas and nitrogen oxides.[12][13]

-

Sodium Amide & Sodium Metal: Extremely reactive and corrosive. They react violently with water to produce flammable hydrogen gas (from sodium) and corrosive sodium hydroxide and ammonia (from sodium amide). Handle exclusively under an inert, dry atmosphere.[5][6]

-

Liquid Ammonia: Corrosive and toxic. Requires handling in a well-ventilated area (fume hood) at low temperatures.[5][6]

-

This compound: Harmful if swallowed or inhaled and may cause an allergic skin reaction.[14][15]

-

General Precautions: The entire procedure must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves, is mandatory.[15][16] An emergency plan for quenching reactive materials should be in place.

Conclusion

The synthesis of this compound from the self-condensation of acetonitrile is a robust and scalable process, pivotal for supplying a key intermediate to the pharmaceutical and chemical industries. Success hinges on a firm grasp of the underlying Thorpe reaction mechanism, which dictates the necessity of a strong base and anhydrous conditions. The use of sodium amide in liquid ammonia presents an efficient, high-yield, and economical pathway. By adhering to the detailed protocol and rigorous safety measures outlined in this guide, researchers and development professionals can confidently and safely produce high-purity this compound for their synthetic needs.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. ES2073645T3 - PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE. - Google Patents [patents.google.com]

- 5. CA2054821C - Process for the production of this compound - Google Patents [patents.google.com]

- 6. US5187297A - Process for the production of this compound - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 10. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. US5089651A - Process for producing 3-iminonitriles - Google Patents [patents.google.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. ACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

3-Aminocrotononitrile chemical properties and structure

An In-Depth Technical Guide to 3-Aminocrotononitrile: Properties, Synthesis, and Applications

Introduction

This compound (CAS RN: 1118-61-2) is a bifunctional organic compound featuring both an amine and a nitrile group within its structure.[1] This versatile molecule, also known by synonyms such as 3-amino-2-butenenitrile, β-aminocrotononitrile, and diacetonitrile, is a critical intermediate in a wide array of synthetic applications.[2][3][4] Its significance stems from the unique reactivity imparted by its dual functional groups, which allows it to serve as a foundational building block for more complex molecules, particularly heterocyclic compounds.[1][2] As such, it is an invaluable asset in the pharmaceutical, agrochemical, and dyestuff industries, as well as in the burgeoning field of materials science.[1][5][6]

This guide provides a comprehensive overview of this compound, detailing its chemical structure and properties, established synthesis protocols, key reactive characteristics, and diverse applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a small molecule with the chemical formula C₄H₆N₂ and a molecular weight of approximately 82.10 g/mol .[3][7] At room temperature, it typically appears as yellowish flakes or a crystalline powder.[2][8]

Structural Elucidation and Isomerism

The structure of this compound is characterized by a four-carbon chain with a double bond between C2 and C3, a nitrile group (-C≡N) at C1, and an amino group (-NH₂) at C3. This arrangement classifies it as an enamine, a class of compounds containing an amine group attached to a double bond.

A crucial aspect of its structure is the existence of geometric isomers, specifically the (Z)- or cis-form and the (E)- or trans-form. These isomers exhibit distinct physical properties, most notably their melting points:

The presence of both isomers is common, and the compound is often supplied as a mixture.[2][8] Furthermore, this compound can exhibit enamine-imine tautomerism, existing in equilibrium with its imine form, 3-iminobutyronitrile, although the enamine form is generally more stable and predominant.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is essential for its proper handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 1118-61-2 | [1][3][9] |

| Molecular Formula | C₄H₆N₂ | [3][7][10] |

| Molecular Weight | 82.10 g/mol | [3][7] |

| Appearance | Yellowish flakes or crystalline powder | [2][8] |

| Melting Point | 79–83 °C (cis-form); 52–53 °C (trans-form) | [2] |

| Solubility | Soluble in water and ethanol; sparingly soluble in benzene and diethyl ether.[2] | [2] |

| InChI Key | DELJOESCKJGFML-DUXPYHPUSA-N | [10][11] |

| SMILES | CC(N)=CC#N | [12] |

Spectral Data

Comprehensive spectral data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available for this compound and are crucial for its identification and characterization.[1][11][13] The NIST Chemistry WebBook provides evaluated infrared reference spectra for this compound.[10][11]

Synthesis of this compound

The most prevalent and industrially significant method for preparing this compound is the dimerization of acetonitrile.[14] This reaction leverages the acidity of the α-protons of acetonitrile, which can be removed by a strong base to generate a carbanion that subsequently attacks a second molecule of acetonitrile.

Mechanism of Acetonitrile Dimerization

The synthesis proceeds via a base-catalyzed self-condensation reaction. A strong base, typically sodium amide (NaNH₂), is used to deprotonate one molecule of acetonitrile, forming a resonance-stabilized carbanion.[15][16] This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group on a second acetonitrile molecule. The resulting intermediate is then hydrolyzed to yield this compound.[15][16]

Experimental Protocol: Dimerization of Acetonitrile

This protocol is a representative procedure based on established methods.[14][15][16] Causality: The use of liquid ammonia as a solvent is critical as it is an excellent solvent for sodium amide and allows the reaction to be conducted at low temperatures (-32° to -75°C), which helps to control the reaction rate and minimize side reactions, such as the formation of acetamidine.[15][16] Maintaining a molar ratio of acetonitrile to sodium amide of approximately 2:1 is optimal for the dimerization process.[15]

-

Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a dry-ice condenser. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Base Preparation: Condense liquid ammonia into the flask. Add sodium metal in small pieces, followed by a catalytic amount of ferric nitrate to facilitate the formation of sodium amide (NaNH₂). The disappearance of the blue color indicates the complete formation of sodium amide.

-

Deprotonation: Cool the reaction mixture (typically to between -32°C and -75°C) and slowly add one equivalent of acetonitrile via the dropping funnel.[15] Allow the mixture to stir to ensure complete deprotonation.

-

Dimerization: Slowly add a second equivalent of acetonitrile to the carbanion solution. The reaction is typically exothermic and should be controlled by the addition rate and external cooling.

-

Hydrolysis & Workup: After the reaction is complete, cautiously add a quenching agent (e.g., ammonium chloride) followed by water to hydrolyze the resulting sodium salt of this compound.

-

Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or distillation to yield yellowish flakes of this compound.[2]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its bifunctional nature. It can act as a versatile bisnucleophilic reagent, with both the amino group and the α-carbon being potential nucleophilic sites.[17] This dual reactivity makes it an exceptional precursor for the synthesis of various heterocyclic systems.[1][2]

Synthesis of Heterocycles

The most prominent application of this compound is in the construction of pyridine and pyrimidine rings, which are core scaffolds in numerous pharmaceutical agents.[1][2] For example, it reacts with 1,3-dicarbonyl compounds or their equivalents in cyclocondensation reactions to afford substituted pyridines.

Other Key Reactions

-

Diazotization Coupling: It readily undergoes coupling reactions with aryldiazonium salts.[2] Interestingly, this often results from an electrophilic attack at the α-carbon, followed by hydrolysis of the imine, to yield 2-arylhydrazono-3-ketobutyronitrile.[2]

-

Cyclocondensation with Imines: It can be used as a bisnucleophilic reagent in cyclocondensation reactions with reagents like hexafluoroacetone(ethoxycarbonylimine) to form bis(trifluoromethyl)pyrimidinones.[2]

-

Reactions with Enones: this compound reacts with various enones, such as ferrocenyl-1,2-enones, to produce substituted ferrocenyl pyridines.[2]

Applications in Drug Development and Industry

The versatile reactivity of this compound makes it a high-value intermediate across several industries.

-

Pharmaceuticals: It is a cornerstone intermediate for synthesizing a wide range of Active Pharmaceutical Ingredients (APIs).[1][5][18] Its ability to efficiently form pyridine and pyrimidine rings is exploited in the development of drugs for various therapeutic areas.[1][2]

-

Agrochemicals: In the agrochemical sector, it serves as a precursor for advanced crop protection agents, including herbicides, insecticides, and fungicides.[5][6]

-

Dyestuffs: The compound is used in the synthesis of azo dyes and other specialty colorants.[14][16]

-

Materials Science: Researchers are exploring its use in polymer chemistry and the development of novel materials.[17][18] Its functional groups can be incorporated into polymer backbones to create materials with enhanced or unique properties.[17]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: It is classified as harmful if swallowed (Acute Toxicity 4, Oral) and toxic in contact with skin (Acute Toxicity 3, Dermal). It may also cause an allergic skin reaction (Skin Sensitization 1). It is considered moderately toxic, and like other nitriles, prolonged exposure could lead to systemic toxicity.[1] It is also a lachrymator, meaning it can irritate the eyes and cause tearing.[7]

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[19] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][19] Avoid breathing dust, fumes, or vapors.[1][19] Wash hands and skin thoroughly after handling.[1][20]

-

Storage: Store in a cool (recommended 2-8°C), dry, and well-ventilated place.[1][19] Keep the container tightly sealed and store away from strong acids, oxidizing agents, and sources of moisture to prevent decomposition.[1][19]

Conclusion

This compound is a uniquely versatile and powerful chemical intermediate. Its value is rooted in its bifunctional structure, which enables a wide range of chemical transformations, most notably the synthesis of complex heterocyclic scaffolds that are central to modern medicine and agriculture. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists and researchers aiming to leverage this building block for the development of novel molecules and materials. With proper handling, this compound will continue to be a pivotal compound in the landscape of organic synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 1118-61-2 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound 96 1118-61-2 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 3-Amino-2-butenenitrile | C4H6N2 | CID 70699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS RN 1118-61-2 | Fisher Scientific [fishersci.com]

- 9. 1118-61-2 | CAS DataBase [chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. This compound (CAS 1118-61-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. This compound(1118-61-2) 1H NMR spectrum [chemicalbook.com]

- 14. ES2073645T3 - PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE. - Google Patents [patents.google.com]

- 15. CA2054821C - Process for the production of this compound - Google Patents [patents.google.com]

- 16. US5187297A - Process for the production of this compound - Google Patents [patents.google.com]

- 17. nbinno.com [nbinno.com]

- 18. chemimpex.com [chemimpex.com]

- 19. This compound - Safety Data Sheet [chemicalbook.com]

- 20. This compound | 1118-61-2 | TCI AMERICA [tcichemicals.com]

Introduction: Unveiling a Versatile Synthetic Building Block

An In-Depth Technical Guide to 3-Aminocrotononitrile (CAS 1118-61-2) for Advanced Research and Development

This compound (also known as β-aminocrotononitrile or diacetonitrile) is a bifunctional organic compound featuring both an amine and a nitrile group.[1] This unique structural arrangement imparts a versatile reactivity profile, establishing it as a crucial intermediate in a multitude of synthetic applications.[2] While not naturally occurring, its industrial synthesis provides a readily available platform for constructing complex molecular architectures.[1] This guide offers a comprehensive overview of its properties, synthesis, reactivity, and handling, specifically tailored for professionals in chemical research and drug development who leverage this molecule for creating novel heterocyclic compounds, active pharmaceutical ingredients (APIs), and advanced materials.[3][4]

Physicochemical and Spectroscopic Properties

This compound typically appears as yellowish flakes or a pale yellow solid, though it can also exist as a liquid depending on purity and ambient conditions.[1][3] It exists as a mixture of cis and trans isomers, which have distinct melting points. Understanding these fundamental properties is critical for its proper handling, storage, and application in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1118-61-2 | [1][5] |

| Molecular Formula | C₄H₆N₂ | [1][5] |

| Molecular Weight | 82.10 g/mol | [5][6] |

| Appearance | Yellowish flakes or solid | [1][3][7] |

| Melting Point | 79–83 °C (cis-form); 52–53 °C (trans-form) | [3][7] |

| Boiling Point | 120 °C at 4 mmHg | [7][8] |

| Solubility | Very soluble in water and ethanol; sparingly soluble in benzene. | [1][3][8] |

| pKa | 3.88 ± 0.70 (Predicted) | [1][8] |

| Storage Temperature | 2–8 °C, in a cool, dry, well-ventilated place. | [1][8][9] |

Core Synthesis: Dimerization of Acetonitrile

The most prevalent and industrially significant method for producing this compound is the base-catalyzed dimerization of acetonitrile.[3][10] This reaction hinges on the deprotonation of acetonitrile to form a carbanion, which then attacks the nitrile group of a second acetonitrile molecule. The choice of a strong, sterically unhindered base is crucial to favor deprotonation over direct nucleophilic attack on the nitrile, which would lead to undesired acetamidine byproducts.[11] Sodium amide (NaNH₂) in liquid ammonia is a highly effective system for this transformation, achieving high yields and purity.[10][11][12]

Caption: Workflow for the synthesis of this compound via dimerization.

Experimental Protocol: Synthesis via Acetonitrile Dimerization

This protocol describes a laboratory-scale synthesis adapted from established industrial processes.[11][12]

-

Reactor Setup: Equip a three-necked flask with a mechanical stirrer, a dry ice condenser, and a gas inlet. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Base Preparation: Charge the flask with liquid ammonia at approximately -75°C to -32°C.[11] Cautiously add sodium amide (NaNH₂). The sodium amide may also be prepared in situ.[11]

-

Acetonitrile Addition: Slowly add acetonitrile to the sodium amide suspension while maintaining the low temperature. A molar ratio of approximately 2:1 acetonitrile to sodium amide is typically used.[11]

-

Salt Formation: After the addition is complete, allow the reaction mixture to warm gradually to a temperature between -5°C and +35°C (preferably room temperature).[11][12] This step is usually completed within 0.5 to 2 hours and results in the formation of the sodium salt of this compound.[11][12]

-

Hydrolysis: Carefully and slowly add water to the reaction mixture to hydrolyze the sodium salt and quench the reaction.[11]

-

Workup and Isolation: After hydrolysis, the product can be extracted using an appropriate organic solvent. The combined organic phases are then dried and the solvent is removed under reduced pressure.

-

Purification: The crude this compound is purified by vacuum distillation to yield a product with purity often exceeding 99.5%.[11][12]

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its identity as a bisnucleophilic reagent.[2][7] The amino group and the α-carbon can both act as nucleophiles, making it an exceptional precursor for the synthesis of a wide variety of heterocyclic systems, which are foundational scaffolds in medicinal chemistry.[1][2]

-

Pyridine and Pyrimidine Synthesis: It is extensively used as a key intermediate for synthesizing substituted pyridines and pyrimidines.[1][7] These heterocycles are prevalent in numerous pharmaceutical compounds.

-

Condensation Reactions: It readily participates in condensation reactions with various electrophiles. For instance, it reacts with ferrocenyl-1,2-enones to produce ferrocenyl pyridines and undergoes cyclocondensation with hexafluoroacetone derivatives to form bis(trifluoromethyl)pyrimidinones.[7]

-

Diazotization Coupling: It can undergo diazotization coupling reactions with substituted anilines, leading to the formation of 2-arylhydrazone-3-ketimino-butyronitriles.[7]

-

Precursor to Bicycles and Polycycles: Its role as a precursor extends to the synthesis of more complex fused ring systems like pyrido[2,3-d]pyrimidines and 1,8-naphthyridines, which are of significant interest in drug discovery.[13]

Caption: Role of this compound as a precursor to key heterocycles.

Safety, Handling, and Toxicology

This compound is classified as moderately toxic and requires careful handling to avoid exposure.[1] Systemic toxicity can occur due to the metabolic release of cyanide ions, a characteristic of many nitriles.[1]

Table 2: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Pictograms | GHS06 (Skull and crossbones) | [7] |

| Signal Word | Danger | [7][14] |

| Hazard Statements | H302: Harmful if swallowedH311: Toxic in contact with skinH317: May cause an allergic skin reaction | [7][14] |

| Precautionary Statements | P261, P264, P270, P280, P301+P312, P302+P352+P312 | [9][14] |

| Personal Protective Equipment (PPE) | N95 dust mask, chemical-resistant gloves, safety goggles/eyeshields. | [9][14] |

| Incompatibilities | Strong acids, oxidizing agents, acid anhydrides, acid chlorides. | [1][15] |

Protocol: Spill and Exposure Management

-

Immediate Action: Evacuate personnel from the immediate spill area. Ensure adequate ventilation.[9]

-

Personal Protection: Don appropriate PPE, including respiratory protection, gloves, and eye protection before approaching the spill.[9]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[9]

-

Cleanup: For solid spills, carefully sweep up and shovel the material into a suitable, closed container for disposal without creating dust.[9]

-

Decontamination: Wash the spill area thoroughly.

-

Exposure Response:

-

Skin Contact: Immediately wash off with plenty of soap and water and seek medical attention.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Conclusion

This compound is a cornerstone intermediate for synthetic chemists, particularly those in pharmaceutical and agrochemical R&D. Its value lies in the efficient and versatile pathways it opens for the construction of diverse and complex heterocyclic structures. A thorough understanding of its physicochemical properties, optimized synthesis routes, and stringent safety protocols is paramount for harnessing its full potential while ensuring laboratory safety. Its continued application in novel synthetic methodologies underscores its importance as a fundamental building block in modern organic chemistry.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound (CAS 1118-61-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound | 1118-61-2 [chemicalbook.com]

- 8. This compound CAS#: 1118-61-2 [m.chemicalbook.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. ES2073645T3 - PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE. - Google Patents [patents.google.com]

- 11. CA2054821C - Process for the production of this compound - Google Patents [patents.google.com]

- 12. US5187297A - Process for the production of this compound - Google Patents [patents.google.com]

- 13. tandfonline.com [tandfonline.com]

- 14. 3-氨基巴豆腈 96% | Sigma-Aldrich [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

Tautomerism in 3-aminocrotononitrile

An In-depth Technical Guide to Tautomerism in 3-Aminocrotononitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive exploration of the tautomeric phenomena observed in this compound. Tautomerism, the interconversion of structural isomers, profoundly influences the chemical and physical properties of this versatile molecule, impacting its reactivity, stability, and potential applications in medicinal chemistry and materials science. This document delves into the structural nuances of the primary tautomeric forms—enamine and imine—and elucidates the key factors that govern their equilibrium.

We present a detailed examination of the analytical techniques essential for the characterization and quantification of these tautomers, with a strong emphasis on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For each technique, we provide not only the theoretical underpinnings but also actionable, step-by-step experimental protocols. Furthermore, this guide explores the power of computational chemistry in predicting tautomer stability and spectroscopic signatures. By integrating experimental and theoretical perspectives, we aim to equip researchers with the knowledge to understand, control, and exploit the tautomerism of this compound in their scientific endeavors.

Introduction to Tautomerism in this compound

The Concept of Tautomerism

Tautomers are structural isomers that are in dynamic equilibrium with each other, readily interconverting through a process known as tautomerization.[1] This process typically involves the migration of a proton, accompanied by a shift in the location of a double bond. Unlike resonance structures, which are different representations of the same molecule, tautomers are distinct chemical species with different arrangements of atoms and, consequently, different physical and spectroscopic properties.[1]

Potential Tautomers of this compound

This compound (also known as 3-amino-2-butenenitrile) is a bifunctional molecule containing both an amino and a nitrile group, making it a prime candidate for tautomerism.[2][3] The principal tautomeric relationship in this molecule is the imine-enamine tautomerism.[4][5]

The two primary tautomers are:

-

Enamine form ((Z)-3-aminobut-2-enenitrile): This is the commonly depicted structure, featuring a carbon-carbon double bond and an amino group attached to one of the sp2-hybridized carbons.

-

Imine form (3-iminobutyronitrile): This tautomer possesses a carbon-nitrogen double bond (an imine group) and a methylene group adjacent to the nitrile.[6][7]

A third, less common ketenimine form can also be considered, though it is generally of much higher energy and less stable. For the purposes of this guide, we will focus on the predominant enamine-imine equilibrium.

Significance in Drug Discovery and Organic Synthesis

The tautomeric state of a molecule can have profound implications in drug development. Different tautomers can exhibit distinct biological activities, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and toxicological properties.[8] The ability of a molecule to exist in multiple tautomeric forms can influence its binding to a biological target, as one tautomer may fit into a receptor's active site more favorably than another. A comprehensive understanding of the tautomeric landscape of a drug candidate like a this compound derivative is therefore critical.

In organic synthesis, this compound is a valuable building block for the construction of various heterocyclic compounds, including pyridines and pyrimidines.[2][3] The reactivity of this compound is intrinsically linked to its tautomeric forms, which can behave as different nucleophiles.

The Tautomeric Equilibrium

The position of the tautomeric equilibrium is a critical parameter that dictates the overall properties of a sample of this compound. Generally, for simple acyclic systems, the imine form is thermodynamically more stable than the enamine form due to the greater strength of the C=N double bond compared to the C=C double bond.[2] However, the presence of conjugation and intramolecular hydrogen bonding can shift the equilibrium towards the enamine form.

Dominant Tautomeric Forms

In the case of this compound, the enamine form is stabilized by conjugation between the amino group, the carbon-carbon double bond, and the nitrile group. This extended π-system contributes to the stability of the enamine tautomer.

Factors Influencing the Equilibrium

The tautomeric equilibrium is not static and can be influenced by several external factors:

The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium.[9][10]

-

Non-polar solvents: In non-polar environments, the less polar tautomer is generally favored. Intramolecular hydrogen bonding, if present, can also be a significant stabilizing factor in such solvents.

-

Polar protic solvents: These solvents can form hydrogen bonds with both the amino and imino groups, potentially favoring the more polar tautomer.

-

Polar aprotic solvents: Solvents like DMSO and DMF can act as hydrogen bond acceptors, interacting with the N-H protons of the enamine and imine forms.[11]

Temperature can influence the tautomeric equilibrium by altering the relative Gibbs free energies of the tautomers. Variable-temperature NMR studies can provide valuable information on the thermodynamics of the tautomerization process.[12]

The interconversion between imine and enamine tautomers is often catalyzed by acids or bases.[5] The rate of interconversion can be significantly affected by the pH of the medium.

Modification of the this compound scaffold with different substituent groups can electronically influence the stability of the tautomers and thus shift the equilibrium. Electron-donating groups attached to the amino nitrogen would be expected to increase the electron density on the nitrogen, potentially favoring the enamine form through enhanced conjugation. Conversely, electron-withdrawing groups could favor the imine form.

Quantitative Analysis of Tautomeric Composition

The relative amounts of each tautomer at equilibrium can be determined using spectroscopic methods, most notably NMR. The integration of signals corresponding to each tautomer allows for a quantitative assessment of the equilibrium constant (KT).

Table 1: Hypothetical Tautomeric Composition of this compound in Various Solvents at 298 K

| Solvent | Dielectric Constant (ε) | % Enamine | % Imine | KT ([Enamine]/[Imine]) |

| Cyclohexane | 2.0 | 85 | 15 | 5.67 |

| Chloroform-d | 4.8 | 78 | 22 | 3.55 |

| Acetone-d6 | 20.7 | 65 | 35 | 1.86 |

| DMSO-d6 | 46.7 | 55 | 45 | 1.22 |

| Water-d2 | 78.4 | 40 | 60 | 0.67 |

Note: This table is illustrative and based on general trends of solvent effects on imine-enamine tautomerism. Actual experimental values may vary.

Experimental Characterization of Tautomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for studying tautomerism in solution.[13][14][15] It allows for the direct observation and quantification of the different tautomers present at equilibrium, provided the rate of interconversion is slow on the NMR timescale.

-

1H NMR: The enamine and imine tautomers will exhibit distinct proton signals. The enamine form will show a vinyl proton signal and signals for the NH2 protons. The imine form will have signals for the CH2 and NH protons. The chemical shifts of these protons will be characteristic of their chemical environment.

-

13C NMR: The carbon chemical shifts will also be different for the two tautomers. The enamine will show two sp2 carbon signals for the C=C bond, while the imine will have an sp2 carbon signal for the C=N bond and an sp3 carbon signal for the CH2 group.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6) in a clean, dry NMR tube.

-

Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the desired nucleus (1H or 13C).

-

Shim the magnetic field to obtain good resolution.

-

-

1H NMR Acquisition:

-

Acquire a standard 1D 1H NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Integrate the signals corresponding to unique protons of each tautomer.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

Use a sufficient number of scans, as 13C has a low natural abundance.

-

Consider using DEPT (Distortionless Enhancement by Polarization Transfer) experiments to aid in the assignment of CH, CH2, and CH3 signals.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Assign the signals to the respective tautomers based on their expected chemical shifts and multiplicities.

-

Calculate the mole fraction of each tautomer from the integration of the 1H NMR signals.

-

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in the tautomers.[16][17][18]

-

Enamine Form:

-

N-H stretching vibrations (around 3300-3500 cm-1).

-

C=C stretching vibration (around 1600-1650 cm-1).

-

C≡N stretching vibration (around 2200-2260 cm-1).

-

-

Imine Form:

-

N-H stretching vibration (around 3300-3400 cm-1).

-

C=N stretching vibration (around 1640-1690 cm-1).

-

C-H stretching vibrations of the CH2 group (around 2850-2960 cm-1).

-

C≡N stretching vibration (around 2200-2260 cm-1).

-

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

Solution: Dissolve the sample in a suitable solvent that has transparent windows in the IR region of interest (e.g., CCl4, CS2). Use a liquid cell with a defined path length.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the solvent).

-

Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm-1).

-

Co-add a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Perform a background subtraction.

-

Identify the characteristic absorption bands for the functional groups of each tautomer.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the electronic transitions of the conjugated systems in the tautomers. The enamine and imine forms, having different chromophores, will exhibit different absorption maxima (λmax).

The more extended π-conjugated system of the enamine tautomer is expected to result in a longer wavelength (lower energy) absorption compared to the imine tautomer.

-

Solvatochromism (the shift in λmax with solvent polarity) can provide additional insights into the nature of the electronic transitions and the polarity of the tautomers.

-

UV-Vis spectroscopy is often used in conjunction with other techniques, as the broad absorption bands can sometimes make deconvolution of the spectra of the two tautomers challenging.

Computational Modeling of this compound Tautomerism

Computational chemistry offers a powerful tool for investigating the tautomerism of this compound at the molecular level.

Theoretical Approaches

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used to calculate the geometries, energies, and spectroscopic properties of molecules with a good balance of accuracy and computational cost.

-

Ab initio methods: High-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energy predictions, but at a higher computational expense.

Predicting Relative Stabilities and Spectroscopic Properties

Computational models can be used to:

-

Optimize the geometries of the enamine and imine tautomers.

-

Calculate their relative energies to predict the position of the tautomeric equilibrium in the gas phase.

-

Simulate the effects of solvents using implicit or explicit solvent models.

-

Predict vibrational frequencies (IR and Raman) and NMR chemical shifts to aid in the interpretation of experimental spectra.

Logical Workflow for Computational Analysis

Caption: A logical workflow for the computational investigation of this compound tautomerism.

Implications for Reactivity and Synthetic Applications

Ambident Nucleophilicity

The enamine tautomer of this compound is an ambident nucleophile. It can react with electrophiles at the nitrogen atom or at the α-carbon. This dual reactivity is a key feature in its synthetic utility.

Role in Heterocycle Synthesis

The ability of this compound to act as a dinucleophile, often through its enamine tautomer, makes it a valuable precursor for the synthesis of a wide range of nitrogen-containing heterocycles.[16] For example, it can undergo condensation reactions with 1,3-dicarbonyl compounds to form substituted pyridines.

Conclusion and Future Perspectives

The tautomerism of this compound is a multifaceted phenomenon with significant implications for its chemical behavior and applications. The equilibrium between the enamine and imine forms is delicately balanced and can be tuned by factors such as solvent, temperature, and substitution. A thorough understanding of this equilibrium is paramount for researchers working with this molecule, particularly in the fields of drug discovery and synthetic chemistry.

Future research in this area could focus on:

-

Detailed experimental studies to precisely quantify the tautomeric equilibrium of this compound and its derivatives in a wider range of solvents.

-

Time-resolved spectroscopic studies to investigate the kinetics of the tautomerization process.

-

Exploration of how the tautomeric equilibrium influences the solid-state properties and polymorphism of this compound.

By combining rigorous experimental characterization with advanced computational modeling, a complete picture of the tautomeric landscape of this compound can be achieved, paving the way for its more effective utilization in science and technology.

References

- 1. reddit.com [reddit.com]

- 2. Page loading... [guidechem.com]

- 3. Enamine - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. scbt.com [scbt.com]

- 6. 3-アミノクロトノニトリル 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Results for "1D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]

- 8. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group [mdpi.com]

- 9. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imine-Amine Tautomerism vs Keto-Enol Tautomerism: Acceptor Basicity Dominates Over Acceptor Electronegativity in the ESIPT Process through a Six-Membered Intramolecular H-Bonded Network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound(1118-61-2) IR2 spectrum [chemicalbook.com]

- 16. s-a-s.org [s-a-s.org]

- 17. FT-IR, NIR-FT-Raman and gas phase infrared spectra of 3-aminoacetophenone by density functional theory and ab initio Hartree-Fock calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. earthlinepublishers.com [earthlinepublishers.com]

An In-depth Technical Guide to the Cis/Trans Isomerism of 3-Aminocrotononitrile

Abstract

3-Aminocrotononitrile, a versatile bifunctional molecule, serves as a critical intermediate in the synthesis of a wide array of heterocyclic compounds, pharmaceuticals, and dyestuffs.[1][2][3][4][5] Its utility is intrinsically linked to its unique structural feature: the existence of cis (Z) and trans (E) isomers. This technical guide provides an in-depth exploration of the synthesis, structural characterization, and isomerization dynamics of the cis/trans isomers of this compound. Authored for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights, emphasizing the causality behind experimental choices and the establishment of self-validating analytical protocols.

Introduction: The Significance of Geometric Isomerism in this compound

This compound, also known as β-aminocrotononitrile or diacetonitrile, is an organic compound featuring both an amine and a nitrile functional group.[1][6] The presence of a carbon-carbon double bond in its structure gives rise to geometric isomerism, resulting in two distinct diastereomers: the cis (Z) and trans (E) isomers. The spatial arrangement of the amino and cyano groups relative to the C=C double bond significantly influences the molecule's physical properties, reactivity, and ultimately its utility in synthetic applications.

The cis isomer is characterized by having the amino and cyano groups on the same side of the double bond, while in the trans isomer, they are on opposite sides. This seemingly subtle difference in geometry leads to notable variations in melting points, spectroscopic signatures, and stability, which are critical considerations for synthetic chemists and drug development professionals.[7][8] For instance, the cis form has a melting point of 79–83 °C, whereas the trans form melts at a lower temperature of 52–53 °C.[7][8]

Understanding and controlling the isomeric composition of this compound is paramount for achieving desired reaction outcomes and ensuring the purity of downstream products. This guide will delve into the synthetic routes that favor the formation of each isomer, the analytical techniques for their differentiation and quantification, and the dynamics of their interconversion.

Synthesis and Isomer Control

The primary industrial synthesis of this compound involves the dimerization of acetonitrile.[2][7] This reaction is typically carried out in the presence of a strong base, such as sodium amide.[2][3][7] The choice of reaction conditions, including the base, solvent, and temperature, can influence the ratio of cis to trans isomers in the resulting product.

A novel and efficient process for preparing this compound involves the deprotonation of acetonitrile with sodium amide in liquid ammonia.[2][3] This method is advantageous for its high yield and purity.[3][4] The reaction proceeds through the formation of the sodium salt of this compound, which is then hydrolyzed to yield the final product.[3] While this process is effective, the resulting product is often a mixture of the (E) and (Z) isomers.[9][10][11]

Protocol for the Synthesis of this compound via Acetonitrile Dimerization:

-

Deprotonation: Acetonitrile is deprotonated using a strong base like sodium amide in the presence of liquid ammonia. This step is crucial for generating the reactive carbanion intermediate.

-

Dimerization: The carbanion then attacks another molecule of acetonitrile, leading to the formation of the sodium salt of this compound.

-

Hydrolysis: The resulting salt is carefully hydrolyzed to produce this compound.

The facile isomerization between the high-melting (cis) and low-melting (trans) forms occurs readily, with these reactions being subject to acid-base catalysis in solution.[12] The low-melting form is actually a mixture of the two isomers, with one being the high-melting isomer.[12]

Spectroscopic Characterization and Isomer Differentiation

Distinguishing between the cis and trans isomers of this compound requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for this purpose.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide detailed information about the chemical environment of the atoms within each isomer, allowing for their unambiguous identification and quantification in a mixture. The chemical shifts of the olefinic proton and the methyl protons are particularly diagnostic.

A key observation from ¹H NMR spectra is that the isomer with the high-field methyl signal also exhibits the high-field olefinic proton signal.[12] This is a crucial piece of information for assigning the correct stereochemistry.

Table 1: Representative ¹H NMR Chemical Shifts for Cis and Trans Isomers of this compound

| Isomer | Olefinic H (ppm) | Methyl H (ppm) | NH₂ (ppm) |

| cis (Z) | ~4.1 | ~1.8 | Broad |

| trans (E) | ~4.3 | ~2.0 | Broad |

Note: Exact chemical shifts may vary depending on the solvent and concentration.

3.2. Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in this compound and for discerning structural differences between the isomers. The C≡N stretching vibration is a prominent feature in the IR spectrum, typically appearing in the range of 2200-2300 cm⁻¹.[13] The N-H stretching vibrations of the primary amine group are also readily observed.

The IR spectrum of the pure cis-isomer in a chloroform solution shows distinct peaks at 3516 cm⁻¹, 3417 cm⁻¹, and 2201 cm⁻¹, corresponding to the N-H and C≡N stretching vibrations, respectively.[12] The presence of multiple bands in the N-H stretching region can sometimes be attributed to the existence of a small concentration of non-chelated molecules in certain solvents.[14]

Workflow for Isomer Analysis

Caption: Experimental workflow for the synthesis, separation, and analysis of this compound isomers.

Interconversion and Stability

The cis and trans isomers of this compound can interconvert, particularly in solution. This isomerization is often catalyzed by acids or bases.[12] The relative stability of the two isomers can be influenced by factors such as solvent polarity and temperature.

The ability of the pure cis-isomer to convert to a mixture containing a significant proportion of the trans-isomer upon standing in a chloroform solution highlights the dynamic nature of this equilibrium.[12] For researchers, this means that the isomeric composition of a sample can change over time, necessitating careful handling and storage, as well as periodic re-analysis to confirm purity.

Applications in Drug Development and Organic Synthesis

The distinct reactivity of the cis and trans isomers of this compound makes them valuable precursors in the synthesis of a variety of heterocyclic compounds, including pyridines and pyrimidines.[1] These heterocyclic scaffolds are prevalent in many pharmaceutical agents. The ability to selectively use one isomer over the other can be critical in controlling the stereochemistry of the final product, which in turn can have a profound impact on its biological activity.

This compound is a versatile building block in organic synthesis due to its bifunctional nature.[1][5] It can participate in a range of reactions, such as Michael additions and cyclizations, making it an excellent starting material for complex drug molecules.[7] For example, it reacts with ferrocenyl-1,2-enones to form ferrocenyl pyridines and undergoes diazotization coupling reactions with p-substituted anilines.[8]

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a key strategy in drug design. The nitrile group in this compound and its isomers can act as a bioisostere for other functional groups, allowing medicinal chemists to fine-tune the pharmacological properties of a lead compound.

Logical Relationship of Isomer Properties and Applications

Caption: The relationship between isomer properties and their synthetic applications.

Conclusion

The cis/trans isomerism of this compound is a fundamental aspect of its chemistry that has significant implications for its application in research and industry. A thorough understanding of the synthesis, characterization, and interconversion of these isomers is essential for any scientist working with this versatile compound. The analytical protocols outlined in this guide, based on NMR and IR spectroscopy, provide a robust framework for the identification and quantification of the cis and trans forms. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of mastering the chemistry of key building blocks like this compound will only increase.

References

- 1. Page loading... [wap.guidechem.com]

- 2. ES2073645T3 - PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE. - Google Patents [patents.google.com]

- 3. CA2054821C - Process for the production of this compound - Google Patents [patents.google.com]

- 4. US5187297A - Process for the production of this compound - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. scbt.com [scbt.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 1118-61-2 [chemicalbook.com]

- 9. This compound, 96%, mixture of cis and trans | Fisher Scientific [fishersci.ca]

- 10. This compound, 96%, mixture of cis and trans 100 g | Request for Quote [thermofisher.com]

- 11. This compound, (E)+(Z), 96% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Infrared and nuclear magnetic resonance absorption and isomerism of 3-aminocrotonic esters. Part II. - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Stability and Storage of 3-Aminocrotononitrile

Introduction: The Dual Nature of a Versatile Synthon

3-Aminocrotononitrile (CAS 1118-61-2), also known as diacetonitrile, is a bifunctional molecule of significant interest in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its structure, featuring both a nucleophilic enamine moiety and an electrophilic nitrile group, makes it an exceptionally versatile building block for the synthesis of complex heterocyclic compounds such as pyridines and pyrimidines.[3][4][5] This inherent reactivity, however, is a double-edged sword. While it provides immense synthetic utility, it also predisposes the compound to degradation if not stored and handled with meticulous care. This guide provides a comprehensive overview of the factors governing the stability of this compound and outlines field-proven protocols for its optimal storage and handling, ensuring its integrity for research and development applications.

Section 1: Chemical Properties and Reactivity Profile

Understanding the physicochemical properties of this compound is fundamental to appreciating its stability challenges. The compound exists as a mixture of (E) and (Z) isomers, which can influence its physical state and melting point.[2][4][5] It is typically supplied as an off-white to yellowish crystalline powder or flakes.[1][3][4][5]

| Property | Value | Source(s) |

| CAS Number | 1118-61-2 | [6][7] |

| Molecular Formula | C₄H₆N₂ | [1][4][8] |

| Molecular Weight | 82.10 g/mol | [7][9] |

| Appearance | Off-white to yellow crystalline powder/flakes | [1][3][4][5] |

| Melting Point | 79–83 °C (cis-form); 52–53 °C (trans-form) | [4][5] |

| Solubility | Soluble in methanol, ethanol, diethyl ether | [4][5][8] |

| Sparingly soluble in benzene; reports on water solubility vary | [3][4][5] |

The molecule's reactivity is centered around the enamine system and the nitrile group. The amino group can act as a base or nucleophile, while the carbon-carbon double bond can also participate in electrophilic additions. This functionality is exploited in its synthesis, which often involves the dimerization of acetonitrile in the presence of a strong base like sodium amide.[5][10][11] This synthetic route underscores the molecule's potential for self-condensation or polymerization if conditions are not rigorously controlled.

Section 2: Critical Factors Influencing Stability

The long-term stability of this compound is contingent on the strict control of several environmental factors. The compound is generally stable under recommended storage conditions, but deviations can lead to significant degradation.[3][6]

Temperature

Elevated temperatures are detrimental to the stability of this compound. Heat accelerates the rate of potential decomposition pathways, including self-reaction and polymerization. The universally recommended storage temperature is refrigerated, typically between 2°C and 8°C .[1][3][6] This low temperature minimizes the kinetic energy of the molecules, drastically reducing the likelihood of degradation over time.

Moisture and Atmosphere

This compound is known to be hygroscopic and sensitive to moisture.[12] Exposure to water can lead to hydrolysis of the nitrile group to the corresponding amide and subsequently the carboxylic acid, introducing impurities that can compromise downstream reactions. Furthermore, the presence of moisture can catalyze other degradation pathways. To mitigate this, the compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[6][8][12]

Incompatible Materials

The basicity of the amino group makes this compound highly incompatible with acids, acid chlorides, and acid anhydrides, with which it can undergo vigorous and potentially hazardous reactions.[6] It is also incompatible with strong oxidizing agents.[6] Co-storage with such materials must be strictly avoided to prevent accidental contact and reaction.

The interplay of these factors dictates the shelf-life and purity of the compound. The diagram below illustrates the primary degradation risks that proper storage protocols are designed to prevent.

Caption: Key environmental threats and resulting degradation pathways for this compound.

Section 3: Recommended Storage and Handling Protocols

Adherence to standardized protocols is essential for preserving the quality of this compound from receipt through to experimental use.

Optimal Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Minimizes kinetic energy, slowing degradation.[3][6] |

| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation and moisture contact.[12] |

| Container | Tightly sealed, opaque | Prevents moisture ingress and light exposure.[6][8] |

| Location | Dry, well-ventilated, refrigerated area | Ensures stable environment.[6] |

| Segregation | Store away from acids and oxidizing agents | Prevents hazardous reactions.[6] |

Experimental Protocol: Aliquoting and Handling

This protocol ensures that the bulk material is not compromised during the preparation of smaller quantities for daily use.

-

Preparation:

-

Remove the main container of this compound from the 2-8°C storage.

-

Place the sealed container in a desiccator at room temperature for at least 1-2 hours. Causality: This crucial step allows the compound to equilibrate to ambient temperature without condensation forming on the cold surfaces upon opening, which would introduce moisture.

-

-

Inert Environment:

-

Perform all manipulations within a fume hood or a glove box with a controlled atmosphere.

-

Have a source of dry inert gas (argon or nitrogen) ready.

-

-

Aliquoting:

-

Briefly open the main container.

-

Using a clean, dry spatula, quickly weigh and transfer the desired amount of the compound into a pre-tared, dry vial.

-

Minimize the time the main container is open to the atmosphere.

-

-

Resealing and Storage:

-

Before resealing the main container, flush the headspace with the inert gas to displace any air and moisture that may have entered.

-

Seal the container tightly, securing the cap with paraffin film for an extra barrier.

-

Immediately return the main container to 2-8°C storage.

-

Flush the new aliquot vial with inert gas, seal tightly, and store appropriately for short-term use.

-

Section 4: Stability Assessment and Quality Control

For long-term studies or when using material that has been stored for an extended period, periodic quality control is advisable to verify purity.

-

Analytical Techniques: Purity can be assessed using several methods. Gas Chromatography (GC) is a common technique cited for purity analysis. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and nonaqueous titration are also effective methods for confirming the compound's identity and purity.[1]

-

Visual Inspection: A noticeable change in color (e.g., significant darkening) or physical state (e.g., clumping, melting) can be an initial indicator of degradation.

The following workflow provides a logical approach to sample qualification before use.

Caption: Workflow for the qualification of stored this compound samples.

Conclusion

This compound is a powerful synthetic intermediate whose utility is directly linked to its purity. This purity is safeguarded by a disciplined approach to storage and handling. By controlling temperature, moisture, and atmospheric conditions, and by adhering to strict handling protocols, researchers can ensure the long-term integrity of this valuable compound, leading to more reliable and reproducible scientific outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 1118-61-2: 3-Amino-2-butenenitrile | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 1118-61-2 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound 96 1118-61-2 [sigmaaldrich.com]

- 8. This compound | 1118-61-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. scbt.com [scbt.com]

- 10. US5187297A - Process for the production of this compound - Google Patents [patents.google.com]

- 11. CA2054821C - Process for the production of this compound - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Aminocrotononitrile: From Discovery to a Cornerstone of Heterocyclic Synthesis

Abstract

This technical guide provides a comprehensive overview of 3-aminocrotononitrile, a pivotal intermediate in modern organic synthesis. Tracing its origins from early 20th-century investigations into nitrile chemistry to its current status as a versatile building block, this document elucidates the compound's discovery, historical synthetic evolution, and fundamental chemical properties. We will delve into the mechanistic intricacies of its primary synthetic route—the Thorpe-Ziegler dimerization of acetonitrile—and provide a detailed, field-proven experimental protocol. The guide further explores the extensive utility of this compound in the construction of vital heterocyclic scaffolds, with a particular focus on the synthesis of substituted pyridines and pyrimidines. The biological significance of these resulting heterocycles, particularly in the realms of kinase inhibition and antimicrobial activity, is discussed to provide a holistic perspective for researchers in drug discovery and development. This guide is intended to be a self-validating resource, grounding all mechanistic claims and protocols in authoritative literature and practical expertise.

Historical Perspective and Discovery

The journey of this compound is intrinsically linked to the broader exploration of nitrile reactivity. While the compound itself was first reported to be synthesized in the early 1970s during investigations into nitrogen-containing aliphatic compounds with dual functional groups, its conceptual underpinnings can be traced back to the work of Jocelyn Field Thorpe and Karl Ziegler.[1][2] The base-catalyzed self-condensation of aliphatic nitriles, known as the Thorpe reaction, laid the foundational principles for the dimerization of acetonitrile to form this compound.[2] Early attempts to dimerize acetonitrile using strong bases like sodium amide at high temperatures often resulted in a mixture of products, including the undesirable acetamidine, formed by the nucleophilic attack of the amide ion on the nitrile carbon.[3]

A significant breakthrough came with the understanding that favoring the deprotonation of the α-carbon of acetonitrile to form a carbanion was key to achieving the desired dimerization.[3] The work of Ziegler and his contemporaries on intramolecular nitrile condensations, now known as the Thorpe-Ziegler reaction, further illuminated the mechanistic pathway.[3] These early studies demonstrated that the use of sterically demanding, strong bases could selectively promote carbanion formation and subsequent nucleophilic attack on a second acetonitrile molecule, leading to the formation of this compound with higher yields and purity.[3] This historical development underscores a fundamental principle in organic synthesis: the profound impact of reaction conditions and reagent selection on directing the outcome of a reaction with multiple potential pathways.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| Chemical Name | 3-Aminobut-2-enenitrile | [4] |

| Synonyms | β-Aminocrotononitrile, Diacetonitrile, 3-Iminobutyronitrile | [4][5] |

| CAS Number | 1118-61-2 | |

| Molecular Formula | C₄H₆N₂ | [4] |

| Molecular Weight | 82.10 g/mol | [4] |

| Appearance | White to light orange/yellow crystalline powder or flakes | [5] |

| Melting Point | cis-isomer: 79–83 °C, trans-isomer: 52–53 °C | [6] |

| Boiling Point | 120 °C at 4 mmHg | |

| Solubility | Soluble in 95% ethanol (25 mg/mL), diethyl ether. Sparingly soluble in benzene and water. | [6] |

| Storage Temperature | 2–8 °C |